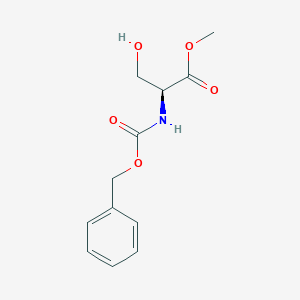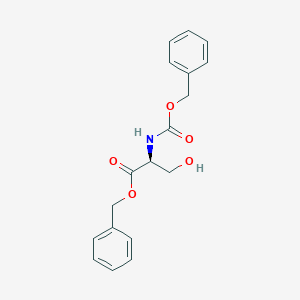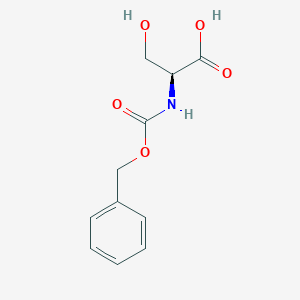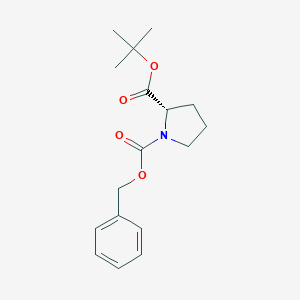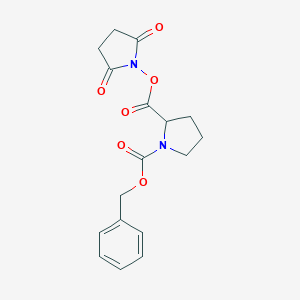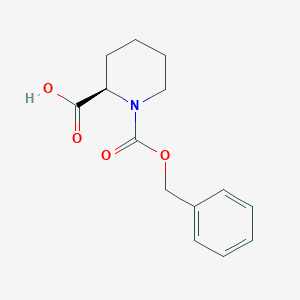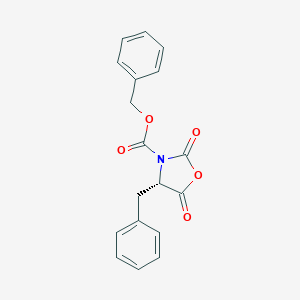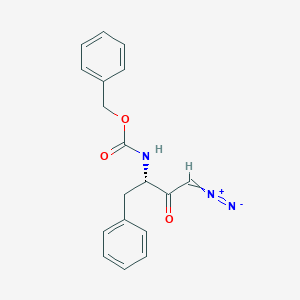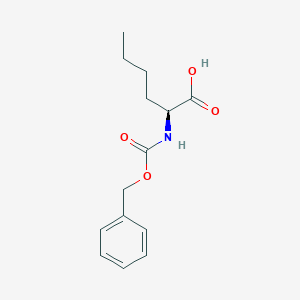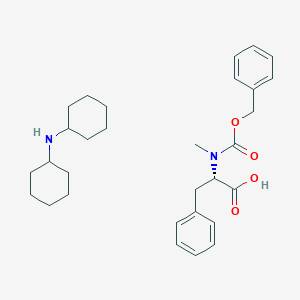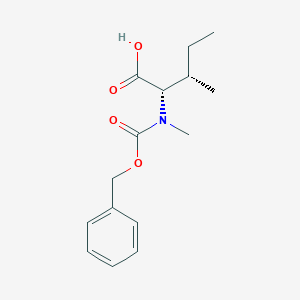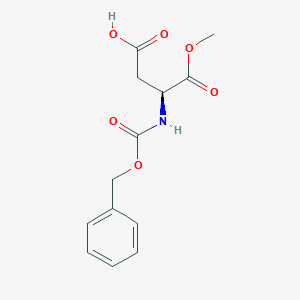
Z-Asp-OMe
描述
Z-Asp-OMe, also known as N-Cbz-L-aspartic acid α-methyl ester, is a derivative of aspartic acid. It is commonly used in peptide synthesis and as a building block in the preparation of various bioactive compounds. The compound is characterized by its ability to inhibit caspases, which are enzymes involved in apoptosis (programmed cell death).
准备方法
Synthetic Routes and Reaction Conditions: Z-Asp-OMe can be synthesized through the esterification of N-Cbz-L-aspartic acid. The process involves the reaction of N-Cbz-L-aspartic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of this compound.
化学反应分析
Types of Reactions: Z-Asp-OMe undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form N-Cbz-L-aspartic acid.
Substitution: The benzyl group can be substituted with other protecting groups or functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Common Reagents and Conditions:
Hydrolysis: Typically carried out using aqueous acid or base.
Substitution: Reagents such as hydrogen bromide in acetic acid can be used for deprotection.
Oxidation and Reduction: Reagents like sodium borohydride for reduction and potassium permanganate for oxidation.
Major Products:
Hydrolysis: N-Cbz-L-aspartic acid.
Substitution: Various derivatives depending on the substituent introduced.
Oxidation and Reduction: Modified aspartic acid derivatives.
科学研究应用
Z-Asp-OMe has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and the preparation of complex molecules.
Biology: Employed in studies involving caspase inhibition and apoptosis.
Medicine: Investigated for its potential therapeutic applications in diseases involving dysregulated apoptosis, such as cancer and neurodegenerative disorders.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical synthesis.
作用机制
Z-Asp-OMe exerts its effects by inhibiting caspases, which are cysteine proteases involved in the execution phase of apoptosis. The compound binds irreversibly to the catalytic site of caspases, preventing their activation and subsequent cleavage of target proteins. This inhibition leads to the suppression of apoptosis and can modulate various cellular processes.
相似化合物的比较
Z-Val-Ala-Asp(OMe)-CH2F (Z-VAD-FMK): Another caspase inhibitor with a similar structure but different functional groups.
Boc-Asp(OMe)-OH: A derivative of aspartic acid used in peptide synthesis.
Fmoc-Asp(OMe)-OH: Another aspartic acid derivative with a different protecting group.
Uniqueness: Z-Asp-OMe is unique due to its specific structure, which allows it to effectively inhibit caspases. Its ability to modulate apoptosis makes it a valuable tool in research and potential therapeutic applications. The presence of the benzyl group provides additional stability and specificity in its interactions with target enzymes.
属性
IUPAC Name |
(3S)-4-methoxy-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c1-19-12(17)10(7-11(15)16)14-13(18)20-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,18)(H,15,16)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFFBNAPQRDRQW-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427397 | |
| Record name | Z-Asp-OMe | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4668-42-2 | |
| Record name | Z-Asp-OMe | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Z-Asp-OMe | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Z-Asp-OMe serves as a valuable building block in peptide synthesis. Researchers use it as a protected form of aspartic acid, an amino acid, to create specific peptide sequences. [, , , ] For instance, it has been used in the synthesis of a precursor tripeptide for thymopentin, a peptide with immunomodulatory properties. []
A: this compound acts as an acyl donor in reactions catalyzed by proteases. [, , ] The protease facilitates the formation of a peptide bond between the carboxyl group of this compound and the amino group of another amino acid or peptide. This reaction is typically conducted in water-organic cosolvent systems and is influenced by factors such as pH, temperature, and solvent composition. [, , ]
A: Yes, Alcalase, an industrial alkaline protease, has been successfully employed to catalyze the synthesis of peptides using this compound. [, , ] For example, researchers used Alcalase with this compound and Val-NH2 to synthesize Z-Asp-Val-NH2, a precursor dipeptide of thymopentin. []
A: While this compound is primarily recognized for its role in peptide synthesis, its derivatives find applications in other research areas. For instance, Z-Asp(OMe)-Glu(OMe)-Val-Asp(OMe)-fluoromethylketone, a modified form of this compound with a fluoromethylketone group, acts as a caspase-3-like protease inhibitor. [] Researchers have used this compound to investigate the mechanisms of apoptosis, specifically in grape seed extract-induced cell death in prostate cancer cells. []
A: this compound comprises a central aspartic acid residue with protecting groups attached to its amino and carboxyl groups. The "Z" refers to the benzyloxycarbonyl group protecting the amino group, while "OMe" indicates the methyl ester protecting the carboxyl group. [, ] Unfortunately, specific details about its molecular weight and spectroscopic data are not available in the provided research.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


